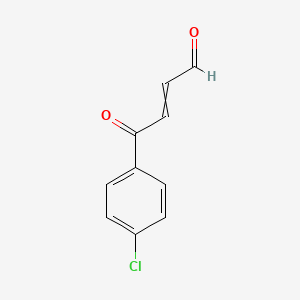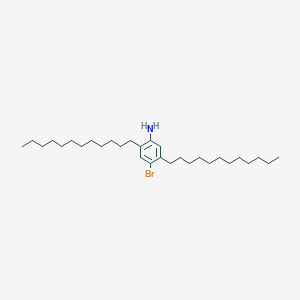
4-Bromo-2,5-didodecylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2,5-didodecylaniline is an organic compound that belongs to the class of brominated anilines This compound is characterized by the presence of a bromine atom at the 4-position and two dodecyl (C12H25) chains at the 2 and 5 positions on the aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,5-didodecylaniline typically involves the bromination of 2,5-didodecylaniline. One common method is the electrophilic aromatic substitution reaction, where bromine (Br2) is used as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2,5-didodecylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 2,5-didodecylaniline.
Substitution: Formation of substituted anilines with various functional groups.
Applications De Recherche Scientifique
4-Bromo-2,5-didodecylaniline has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mécanisme D'action
The mechanism of action of 4-Bromo-2,5-didodecylaniline involves its interaction with specific molecular targets and pathways. The bromine atom and dodecyl chains contribute to its lipophilicity, allowing it to interact with lipid membranes and proteins. The compound may exert its effects by disrupting membrane integrity, inhibiting enzyme activity, or modulating signal transduction pathways. Further research is needed to elucidate the precise molecular mechanisms and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2,5-dimethylaniline: Similar structure but with methyl groups instead of dodecyl chains.
4-Bromo-2,5-dimethoxyphenethylamine: Contains methoxy groups and a phenethylamine backbone.
4-Bromo-2,5-difluorobenzoic acid: Contains fluorine atoms and a carboxylic acid group.
Uniqueness
4-Bromo-2,5-didodecylaniline is unique due to the presence of long dodecyl chains, which impart distinct physicochemical properties such as increased hydrophobicity and potential for self-assembly into micelles or other nanostructures. These properties make it suitable for applications in materials science and nanotechnology.
Propriétés
Numéro CAS |
144122-01-0 |
|---|---|
Formule moléculaire |
C30H54BrN |
Poids moléculaire |
508.7 g/mol |
Nom IUPAC |
4-bromo-2,5-didodecylaniline |
InChI |
InChI=1S/C30H54BrN/c1-3-5-7-9-11-13-15-17-19-21-23-27-26-30(32)28(25-29(27)31)24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24,32H2,1-2H3 |
Clé InChI |
CWTUYOQFSPNOIZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC(=C(C=C1Br)CCCCCCCCCCCC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,5-Triazin-2-amine, 4,6-dichloro-N-[2-(1H-pyrazol-1-yl)phenyl]-](/img/structure/B12545059.png)

![Methyl [(triethylsilyl)oxy]acetate](/img/structure/B12545068.png)
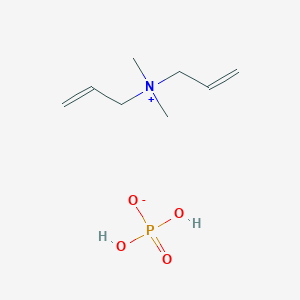

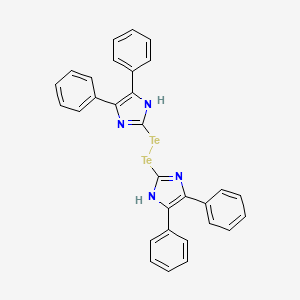
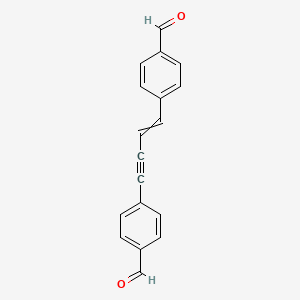
![4-({6-[(2-Ethenylphenyl)methoxy]hexyl}oxy)-4'-(nonyloxy)-1,1'-biphenyl](/img/structure/B12545086.png)
![[(3,5-Dinitrothiophen-2-yl)(5-nitrothiophen-2-yl)methylidene]propanedinitrile](/img/structure/B12545093.png)
![2-[3-(Phenoxymethyl)phenyl]sulfonylacetic acid](/img/structure/B12545098.png)
![2-[3-(Bromomethyl)anilino]-3,7-dihydro-6H-purin-6-one](/img/structure/B12545118.png)


